Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of scientific research. This compound is characterized by its rigid bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The process includes reductive amination, alkalinity configuration flip, and hydrogenation to remove the protecting group . The reaction conditions are mild and operationally simple, often involving the use of organic bases and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing production costs. The process involves the use of strong bases such as sodium tert-butoxide and lithium diisopropylamide, which facilitate the necessary transformations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reductive amination is a key step in its synthesis, involving the reduction of carbonyl groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), organic bases (for enantioselective synthesis), and oxidizing agents such as potassium permanganate .
Major Products
The major products formed from these reactions include various derivatives of the bicyclo[2.2.2]octane framework, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Similar in structure but with a different functional group, leading to distinct chemical properties.
Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate: Features a double bond in the bicyclic framework, affecting its reactivity and applications.
Uniqueness
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern and the absence of double bonds in the bicyclic framework. This results in a stable and rigid structure that is highly valuable for various scientific applications .
Properties
IUPAC Name |
ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPESVDZOCPAIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.